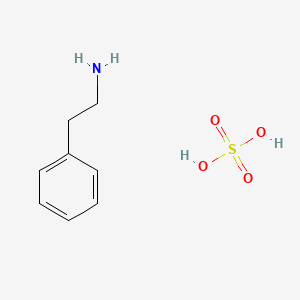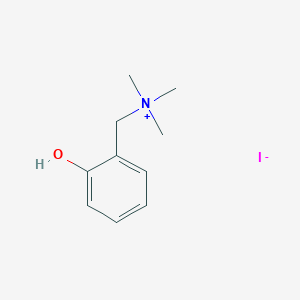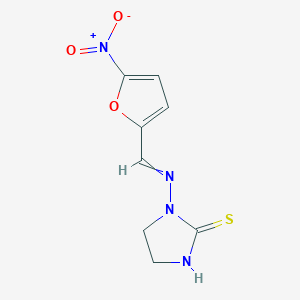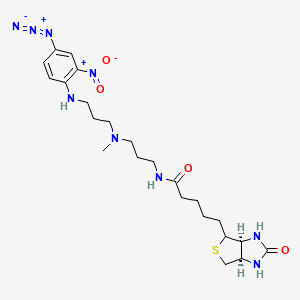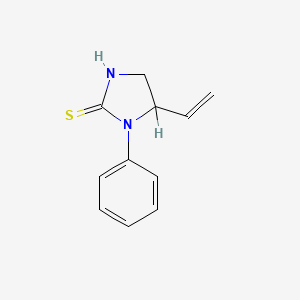
Acide 3-(3-méthyl-2-thiényl)acrylique
Vue d'ensemble
Description
3-(3-Methyl-2-thienyl)acrylic acid, also known as 3-(3-Methyl-2-thienyl)acrylic acid, is a useful research compound. Its molecular formula is C8H8O2S and its molecular weight is 168.21 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(3-Methyl-2-thienyl)acrylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(3-Methyl-2-thienyl)acrylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Methyl-2-thienyl)acrylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Détermination par chromatographie en phase liquide
L'acide 3-(3-méthyl-2-thiényl)acrylique est utilisé dans une méthode de chromatographie en phase liquide (LC) pour déterminer et identifier les résidus de morantel liés dans le lait de vache . La méthode implique une digestion à court terme du lait dans du HCl pour libérer les résidus convertibles en this compound, l'isolement et l'hydrolyse alcaline de ces précurseurs, et la récupération du produit pour l'analyse LC .
Identification des résidus liés au morantel
Ce composé est utilisé pour identifier les résidus liés au morantel dans le lait de vache . Les résidus sont convertis en this compound, et la conversion photochimique de ce composé en son isomère cis et la séparation par LC identifient le résidu .
Utilisation comme précurseur
L'this compound est utilisé comme précurseur dans la synthèse d'autres composés . Par exemple, un homologue (pyrantel), qui est utilisé comme étalon interne, est hydrolysé en acide 3-(2-thiényl)acrylique .
Formation de complexes [Mn12]
Ce composé forme des complexes [Mn12] contenant des carboxylates soufrés . La propriété magnétique de ces complexes a été étudiée .
Préparation de l'analogue du p-coumaroyl-CoA
L'this compound peut être utilisé dans la préparation de l'analogue du p-coumaroyl-CoA .
Safety and Hazards
Mécanisme D'action
Target of Action
It has been used as a phenylalanine derivative which shows improved intestinal absorption of insulin in mice . This suggests that it may interact with insulin receptors or other related proteins in the body.
Mode of Action
Its role as a phenylalanine derivative suggests that it may interact with its targets in a similar manner to phenylalanine, potentially influencing protein synthesis or other biochemical processes .
Result of Action
Its role in improving the intestinal absorption of insulin suggests that it may have effects on glucose metabolism and insulin signaling at the cellular level .
Analyse Biochimique
Biochemical Properties
3-(3-Methyl-2-thienyl)acrylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of (E)-4-(4-acrylamidophenoxy)-N-methylpicolinamide conjugates, which are potential anticancer agents . The interactions of 3-(3-Methyl-2-thienyl)acrylic acid with these biomolecules are crucial for its function and efficacy in biochemical processes.
Cellular Effects
The effects of 3-(3-Methyl-2-thienyl)acrylic acid on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause serious eye irritation, indicating its potential impact on cellular structures and functions .
Molecular Mechanism
At the molecular level, 3-(3-Methyl-2-thienyl)acrylic acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is used in the synthesis of compounds that act as enzyme inhibitors, which can alter the activity of specific enzymes and affect various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3-Methyl-2-thienyl)acrylic acid change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it can cause serious eye irritation, which may persist over time . The stability of 3-(3-Methyl-2-thienyl)acrylic acid is crucial for its consistent performance in biochemical assays.
Dosage Effects in Animal Models
The effects of 3-(3-Methyl-2-thienyl)acrylic acid vary with different dosages in animal models. At higher doses, it may exhibit toxic or adverse effects, such as serious eye irritation . Understanding the dosage effects is essential for determining the safe and effective use of this compound in research and therapeutic applications.
Metabolic Pathways
3-(3-Methyl-2-thienyl)acrylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion and utilization in biochemical reactions. For example, it is a precursor in the synthesis of certain anticancer agents, highlighting its role in metabolic processes .
Transport and Distribution
Within cells and tissues, 3-(3-Methyl-2-thienyl)acrylic acid is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 3-(3-Methyl-2-thienyl)acrylic acid is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects .
Propriétés
IUPAC Name |
(E)-3-(3-methylthiophen-2-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c1-6-4-5-11-7(6)2-3-8(9)10/h2-5H,1H3,(H,9,10)/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFDGOVNVKDTEB-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77741-66-3, 102696-70-8 | |
| Record name | 3-(3-Methyl-2-thienyl)acrylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077741663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(3-Methyl-2-thienyl)acrylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102696708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(3-METHYL-2-THIENYL)-2-PROPENOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(3-METHYL-2-THIENYL)ACRYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85623DMP6I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 3-(3-Methyl-2-thienyl)acrylic acid important in analyzing residues of anthelmintic drugs?
A1: 3-(3-Methyl-2-thienyl)acrylic acid (MTAA) is not the active compound in anthelmintics. It serves as a marker compound for the presence of morantel. This means that MTAA itself doesn't possess anthelmintic properties, but its presence in a sample indicates prior exposure to morantel.
Q2: How can scientists reliably identify 3-(3-Methyl-2-thienyl)acrylic acid and its related compound, 3-(2-thienyl)-acrylic acid, in biological samples?
A2: Gas chromatography-mass spectrometry (GC/MS) coupled with selected ion monitoring (SIM) is a highly specific and sensitive technique used for identifying trace amounts of compounds like 3-(3-Methyl-2-thienyl)acrylic acid (MTAA) and 3-(2-thienyl)-acrylic acid (TAA) in complex matrices like liver tissue. []
- Hydrolysis and Derivatization: Liver samples undergo alkaline hydrolysis to release MTAA and TAA from parent drug residues. These acids are then converted into their corresponding methyl ester derivatives (MTAAE and TAAE) to enhance their volatility and stability during GC analysis. []
- Separation and Detection: The derivatized samples are injected into the GC system, where the individual compounds are separated based on their different affinities for the stationary phase within the GC column. As each compound elutes from the column, it enters the mass spectrometer. []
- Ion Monitoring: The mass spectrometer bombards the eluting compounds with electrons, causing them to fragment into ions with characteristic mass-to-charge ratios. SIM mode focuses on detecting specific ions pre-determined for each compound (MTAAE and TAAE), filtering out noise from other irrelevant ions. This enhances the sensitivity and selectivity of the analysis. []
- Confirmation: By comparing the retention times (time taken to travel through the GC column) and the relative intensities of the detected ions from the sample to those of known standards (MTAAE and TAAE), scientists can definitively confirm the presence and quantity of MTAA and TAA in the original liver sample. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,9S,13S)-1,13-diethyl-10-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B1225993.png)
![2-fluoro-N-[(2-methyl-3-indolylidene)amino]aniline](/img/structure/B1225997.png)
![7-[(6-hydroxy-2,5,5,8a-tetramethyl-1,4,4a,5,6,7,8,8a-octahydronaphthalen-1-yl)methoxy]-2H-chromen-2-one](/img/structure/B1225998.png)

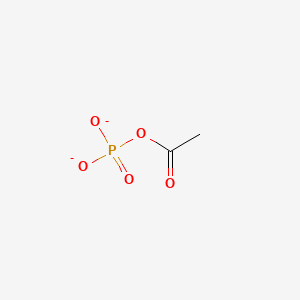
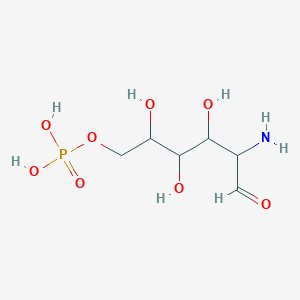
![2-[4-(9H-fluoren-9-yl)-1-piperazinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B1226004.png)
![1H-indazole-3-carboxylic acid [2-(4-nitroanilino)-2-oxoethyl] ester](/img/structure/B1226006.png)
![2-(4-Fluorophenyl)-4-quinolinecarboxylic acid [2-oxo-2-(2-oxolanylmethylamino)ethyl] ester](/img/structure/B1226008.png)
